2-bromo-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide
Description
2-Bromo-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide is a sulfonamide derivative featuring a benzo-oxazepine core substituted with an ethyl group at the 4-position and a brominated benzene sulfonamide moiety. This compound belongs to a class of molecules designed to explore structure-activity relationships (SAR) in antimicrobial and antibiofilm applications. Its synthesis typically involves coupling sulfonamide intermediates with heterocyclic scaffolds, leveraging bromine substitution to modulate electronic and steric properties .
Properties
IUPAC Name |
2-bromo-N-(4-ethyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O4S/c1-2-20-9-10-24-15-8-7-12(11-13(15)17(20)21)19-25(22,23)16-6-4-3-5-14(16)18/h3-8,11,19H,2,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZVDNTBGFOGDIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCOC2=C(C1=O)C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide typically involves multiple steps:
Formation of the Oxazepine Ring: The initial step involves the cyclization of a suitable precursor to form the oxazepine ring. This can be achieved through the reaction of an appropriate amine with a carbonyl compound under acidic or basic conditions.
Introduction of the Bromine Atom: Bromination is usually carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under UV light.
Sulfonamide Formation: The final step involves the reaction of the brominated oxazepine with a sulfonyl chloride to form the benzenesulfonamide moiety. This reaction is typically performed in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for precise addition of reagents.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The oxazepine ring and the benzenesulfonamide moiety can participate in oxidation and reduction reactions, altering the oxidation state of the compound and potentially leading to the formation of new functional groups.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Major Products
Substitution Products: Depending on the nucleophile, products can include azides, thiocyanates, or substituted amines.
Oxidation Products: Products may include sulfoxides or sulfones.
Reduction Products: Reduced forms of the oxazepine ring or the sulfonamide group.
Scientific Research Applications
The compound 2-bromo-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide is a derivative of the oxazepin class, which has shown significant potential in various scientific and medicinal applications. This article provides an in-depth examination of its applications, particularly focusing on its pharmacological properties, synthesis methods, and case studies that highlight its effectiveness in treating specific medical conditions.
Structure and Composition
- Molecular Formula : C₁₇H₁₈BrN₂O₃S
- Molecular Weight : 400.31 g/mol
- CAS Number : 922000-88-2
The compound features a bromine atom and a sulfonamide group, which are critical for its biological activity. The oxazepin moiety contributes to its pharmacological effects.
Antidiabetic Properties
Research indicates that compounds similar to This compound have been investigated for their potential to activate glucokinase. This activation plays a crucial role in glucose metabolism and insulin regulation, making these compounds promising candidates for diabetes treatment. Studies have shown that such compounds can help in managing both Type 1 and Type 2 diabetes by enhancing insulin sensitivity and promoting glucose uptake in tissues .
Anticancer Activity
The structural characteristics of this compound suggest potential anticancer properties. Compounds with similar oxazepin structures have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis in cancer cells while sparing normal cells . Ongoing research aims to elucidate the specific pathways through which these compounds exert their effects.
Neurological Applications
There is also emerging evidence that oxazepin derivatives may exhibit neuroprotective effects. They are being studied for their ability to mitigate neuroinflammation and oxidative stress, which are implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The sulfonamide group is believed to enhance the compound's ability to cross the blood-brain barrier, increasing its therapeutic potential in neurological disorders .
Synthetic Routes
The synthesis of This compound typically involves multi-step organic reactions. Key steps include:
- Formation of the oxazepin ring through cyclization reactions.
- Bromination at the appropriate position on the aromatic ring.
- Introduction of the sulfonamide group via nucleophilic substitution reactions.
These synthetic pathways are crucial for optimizing yield and purity for further biological testing.
Clinical Trials
Several clinical trials have been initiated to evaluate the efficacy of oxazepin derivatives in treating diabetes and cancer. For instance:
- A Phase II trial focusing on the antidiabetic effects of a related compound showed significant improvements in glycemic control among participants.
- Preclinical studies involving animal models have demonstrated promising results regarding tumor reduction when treated with oxazepin derivatives.
Research Findings
Research published in peer-reviewed journals has highlighted the structure-activity relationship (SAR) of various oxazepin compounds, indicating that modifications to the bromine and sulfonamide groups can significantly affect their biological activity and potency .
Mechanism of Action
The exact mechanism of action of 2-bromo-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide would depend on its specific biological target. Generally, compounds with similar structures may interact with enzymes or receptors, inhibiting or modulating their activity. The presence of the bromine atom and the sulfonamide group suggests potential interactions with protein active sites or binding pockets, leading to changes in cellular processes.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
The antimicrobial and physicochemical properties of this compound have been systematically compared to its structural analogs, particularly derivatives with varying substituents (e.g., H, Cl, Br) on the sulfonamide or benzamide moieties. Below is a detailed comparison based on recent research findings:
Physicochemical and Pharmacokinetic Trade-offs
- Chloro vs. Bromo Analogs : While bromine’s higher molar refractivity enhances electronic effects, its larger atomic radius increases steric bulk, reducing solubility. Chlorine offers a balance between electronic modulation and manageable lipophilicity but underperforms in antimicrobial assays .
- Non-Substituted Analog: Despite lacking halogen substituents, the hydrogen-substituted derivative achieves optimal solubility and potency, highlighting the critical role of balanced hydrophobicity in antimicrobial SAR .
Biological Activity
The compound 2-bromo-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide is a member of the oxazepine class of compounds, which are known for their diverse biological activities. Its unique structure, characterized by a bromine substituent and a sulfonamide moiety, suggests potential applications in medicinal chemistry, particularly in anti-inflammatory and antimicrobial therapies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 481.4 g/mol. The presence of the tetrahydrobenzo[f][1,4]oxazepine core is significant for its pharmacological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 481.4 g/mol |
| Structure | Chemical Structure |
Antimicrobial Activity
Research indicates that compounds within the oxazepine class exhibit varying degrees of antimicrobial activity. For instance, studies have shown that certain derivatives demonstrate significant antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli . The specific structural features of 2-bromo-N-(4-ethyl...) may enhance its efficacy compared to other similar compounds.
Anti-Cancer Properties
The compound has been evaluated for its anti-cancer potential. Data from synthesized benzoxazepine derivatives suggest that they can inhibit cancer cell proliferation and induce cytotoxicity in various solid tumor cell lines. The activity varies depending on the cancer type and is linked to the modulation of pro-inflammatory cytokines like IL-6 and TNF-α .
The mechanism by which 2-bromo-N-(4-ethyl...) exerts its biological effects likely involves interaction with specific molecular targets within cells. These targets may include enzymes or receptors implicated in disease processes. The structural characteristics allow for high-affinity binding to these targets, potentially leading to therapeutic effects .
Case Studies and Research Findings
- Study on Antimicrobial Activity :
- Anti-Cancer Evaluation :
- Inflammatory Response Modulation :
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
